Compound Description: This compound serves as a crucial reagent in synthesizing various sulfonyl phenoxides through O-sulfonylation reactions with phenolic compounds []. These reactions are conducted to explore the antimicrobial properties of the resulting sulfonyl phenoxides.
Relevance: This compound shares a core imidazole-sulfonyl structure with 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. The primary differences lie in the substituents on the imidazole and the benzene rings. The presence of chlorine instead of bromine, and variations in alkyl and alkoxy groups, highlight the exploration of structural analogs within this class of compounds. ()
Compound Description: This specific sulfonyl phenoxide exhibits moderate activity against Candida albicans, as demonstrated by in vitro antimicrobial studies []. This finding suggests its potential as an antifungal agent.
Relevance: This compound is a derivative of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole where the imidazole nitrogen is linked to a (4-chloro-3-methyl)phenoxide group via the sulfonyl group. This highlights the study of derivatives with various phenolic substituents to assess their impact on biological activity. ()
Compound Description: Similar to the previous compound, this sulfonyl phenoxide also demonstrates moderate activity against Candida albicans in in vitro antimicrobial assays [].
Relevance: This compound is another derivative of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, this time featuring a 2-methylphenoxide substituent attached to the sulfonyl group. This further emphasizes the significance of exploring diverse phenolic substituents in the pursuit of enhanced antifungal activity. ()
Compound Description: This compound is a key intermediate in the synthesis of the target compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide. It is synthesized from methyl pyrrolidine-2-carboxylate and 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole [].
Relevance: This compound exhibits significant structural similarity to 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, primarily differing in the presence of a pyrrolidine-2-carboxylate group instead of a 4-methyl-1H-imidazole. This difference highlights the exploration of different cyclic substituents attached to the sulfonyl group. ()
Compound Description: Synthesized from methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate and ethylamine, this compound was evaluated for its antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and Candida albicans []. Unfortunately, it showed no significant activity against any of the tested organisms.
Relevance: This compound is a close analog of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, with a pyrrolidine-2-carboxamide group substituting the 4-methyl-1H-imidazole. This modification emphasizes the investigation of structural variations and their subsequent effects on the antimicrobial efficacy of the compounds. ()
Compound Description: The structure of this compound is stabilized by intramolecular C-H...O and C-H...pi interactions, and the packing is influenced by various intermolecular interactions [].
Relevance: While this compound doesn't share the core imidazole ring with 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, it is included due to the shared presence of a bromoethoxyphenyl sulfonamide moiety, highlighting the broader class of aromatic sulfonamides being investigated. ()
Compound Description: This compound, along with its analog 2-butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde, are stabilized by intramolecular C-H...O and C-H...pi interactions. Notably, the packing in both compounds is influenced by a variety of weak intermolecular interactions, including C-H...O, C-H...pi, and C-halogen...pi interactions [].
Relevance: This compound features a bromo-dimethoxybenzyl group attached to an imidazole ring, similar to the bromoethoxyphenyl group in 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. The presence of halogens and methoxy groups in both molecules suggests exploration of electronic effects within this structural class. ()
Compound Description: This compound emerged as a lead candidate due to its favorable in vitro potency and pharmacokinetic profiles in a study focused on curcumin-based anticancer agents. It exhibited superior in vitro potency compared to curcumin across four cancer cell lines [].
Relevance: While this compound doesn't share the core structure with 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, it highlights the exploration of heterocyclic compounds, particularly those incorporating thiazole rings and trifluoromethyl groups, for their potential anticancer properties. ()
Compound Description: This compound, alongside three other related derivatives, exhibited activity against three human cancer cell lines: MCF-7, MDA-MB-231, and A-549. It was identified during the development of fully decorated sulfonyl 1,2,3-triazolyl imidazoles as potential EGFR targeting anticancer agents [].
Relevance: This compound, belonging to the class of sulfonyl 1,2,3-triazolyl imidazoles, showcases the exploration of diverse heterocyclic structures for anticancer activity. The presence of sulfonyl and imidazole moieties, albeit in a different arrangement, links it to 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole and underscores the interest in these functional groups for drug development. ()
Compound Description: This compound is another example of a sulfonyl 1,2,3-triazolyl imidazole derivative with demonstrated activity against MCF-7, MDA-MB-231, and A-549 cancer cell lines [].
Relevance: Similar to the previous compound, this molecule highlights the exploration of sulfonyl and imidazole-containing heterocycles for anticancer potential, further emphasizing the relevance of these functional groups found in 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. ()
Compound Description: This sulfonyl 1,2,3-triazolyl imidazole derivative also displayed activity against MCF-7, MDA-MB-231, and A-549 cancer cell lines in the same study [].
Relevance: Again, the inclusion of this sulfonyl and imidazole-containing heterocycle emphasizes the investigation of structural motifs similar to 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in the search for potent anticancer agents. ()
Compound Description: The final compound in this series of sulfonyl 1,2,3-triazolyl imidazoles, this molecule also exhibited activity against the MCF-7, MDA-MB-231, and A-549 cancer cell lines [].
Relevance: The consistent presence of sulfonyl and imidazole groups within these derivatives, despite structural variations, reinforces their potential relevance in the context of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole and the search for effective anticancer therapies. ()
Compound Description: This specific derivative exhibited notable potency as an inhibitor of the tyrosine kinase epidermal growth factor receptor (EGFR) [].
Relevance: This compound, along with the next one listed, highlights the importance of the 1,2,3-triazole ring system and its potential for EGFR inhibition when coupled with specific sulfonyl and imidazole moieties. Although structurally distinct from 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, this finding provides valuable insight into the exploration of similar heterocyclic scaffolds for targeted therapeutic applications. ()
Compound Description: This derivative, structurally similar to the previous compound, also demonstrated promising EGFR inhibitory activity [].
Relevance: The structural similarity and shared biological activity of these two compounds reinforce the potential of the 1,2,3-triazole scaffold with specific sulfonyl and imidazole substituents as a basis for developing novel EGFR inhibitors. While structurally distinct from 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, it provides valuable insight into the SAR within this chemical space. ()
Compound Description: This novel spirobifluorene derivative was synthesized and characterized for its potential applications as an optical pH sensor due to its spectral sensitivity to pH changes [].
Relevance: While SPFMB is structurally distinct from 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, both compounds highlight the use of modified heterocycles for developing compounds with potential biological or material applications. ()
Compound Description: This compound is an important intermediate in the synthesis of chlorantraniliprole, a novel insecticide [].
Relevance: Although this molecule does not share a direct structural connection with 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, its presence highlights the investigation of halogenated heterocyclic compounds for potential use in agricultural applications as insecticides. ()
Compound Description: This ONS donor Schiff base ligand is used to create a series of binuclear dioxomolybdenum(VI) complexes with varying bridging auxiliary ligands []. These complexes are being explored for their potential protein binding properties.
Relevance: While H2L is not a direct structural analog of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, both compounds share a bromo-substituted aromatic ring, indicating a potential exploration of similar building blocks in designing compounds with specific biological targets. ()
Compound Description: This class of compounds, including derivatives with various substituents at the 2-position of the imidazole ring and the 5-position of the phenyl ring, were synthesized and evaluated for anticancer activity. Some of these compounds showed promising activity against human tumor cell lines [].
Relevance: These compounds are structurally related to 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole through the presence of a substituted phenyl ring linked to an imidazole moiety via a sulfonyl bridge. The study of these compounds highlights the exploration of aryl sulfonylimidazoles as potential anticancer agents. ()
5-Chloro- or 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide
Compound Description: These IAS derivatives displayed significant anti-HIV-1 activity against wild-type HIV-1 and some drug-resistant mutant strains [].
Relevance: While these indolyl aryl sulfones (IASs) do not share the core imidazole ring of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, the presence of a halogenated aromatic ring connected to a sulfonamide group highlights a common structural motif being investigated for various biological activities. These structural similarities suggest exploration of different heterocyclic cores with similar substituents for potentially broader therapeutic applications. ()
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.